molecular formula C13H11ClN2O2 B2681500 6-chloro-N-(4-methoxyphenyl)nicotinamide CAS No. 224817-09-8

6-chloro-N-(4-methoxyphenyl)nicotinamide

Cat. No. B2681500
CAS RN: 224817-09-8
M. Wt: 262.69
InChI Key: LMUKBBLEUSPBDV-UHFFFAOYSA-N
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Description

“6-chloro-N-(4-methoxyphenyl)nicotinamide” is a chemical compound with the molecular formula C13H11ClN2O2 . It has a molecular weight of 262.7 . The IUPAC name for this compound is 2-chloro-N-(4-methoxyphenyl)nicotinamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, nicotinamide derivatives containing diphenylamine moieties were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .


Molecular Structure Analysis

The InChI code for “6-chloro-N-(4-methoxyphenyl)nicotinamide” is 1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) .


Chemical Reactions Analysis

While specific chemical reactions involving “6-chloro-N-(4-methoxyphenyl)nicotinamide” are not available, similar compounds have been studied for their antifungal activity. These compounds were found to have high inhibitory effects against Rhizoctonia solani .


Physical And Chemical Properties Analysis

“6-chloro-N-(4-methoxyphenyl)nicotinamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Antibacterial and Antibiofilm Properties

Nicotinamide derivatives, including “6-chloro-N-(4-methoxyphenyl)nicotinamide”, have been studied for their antibacterial and antibiofilm properties . These compounds have been tested against various bacteria, including Gram-positive bacteria like S. aureus and E. faecalis, and Gram-negative bacteria like E. coli and P. aeruginosa . The compound ND4 was found to be a particularly effective inhibitor against Enterococcus faecalis .

Antifungal Activity

Nicotinamide derivatives have also been synthesized and studied for their antifungal activity . In particular, compound 3a, a nicotinamide derivative, showed high antifungal activity against Rhizoctonia solani . This research provides important information for further structural optimization of these compounds .

Computational Analyses

Computational analyses have been conducted on nicotinamide derivatives, including “6-chloro-N-(4-methoxyphenyl)nicotinamide”, to examine their electronic properties . These studies involve the use of contour plots of frontier molecular orbitals and molecular electrostatic potential maps .

Synthesis and Characterization

Nicotinamide derivatives are synthesized and characterized using spectral techniques, such as IR, 1H-NMR, 13C-NMR, and MS . These techniques help in understanding the structure and properties of these compounds .

Molecular Docking Analyses

Molecular docking analyses have been conducted on nicotinamide derivatives to investigate their antibacterial properties . These analyses provide insights into the interactions between these compounds and their target proteins .

Development of New Fungicides

Nicotinamide derivatives are being studied for the development of new fungicides . These studies are aimed at addressing the issue of pesticide resistance in pathogenic fungi .

Safety and Hazards

The safety information available indicates that “6-chloro-N-(4-methoxyphenyl)nicotinamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The study of nicotinamide derivatives, including “6-chloro-N-(4-methoxyphenyl)nicotinamide”, could provide a benchmark for understanding their antifungal activity against phytopathogenic fungi and prompt the development of more potent fungicides .

properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-18-11-5-3-10(4-6-11)16-13(17)9-2-7-12(14)15-8-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUKBBLEUSPBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6-Bromonicotinic acid (200 mg, 0.99 mmol) was heated at reflux in thionyl chloride (2 ml) for 3 hrs. The reaction was allowed to cool to room temperature and the excess thionyl chloride evaporated under vacuum. The residue was dissolved in DCM (2 ml), p-anisidine (123 mg, 0.10 mmol) and sodium carbonate (500 mg) were added to the solution. The reaction was stirred at room temperature for 4 hrs, filtered and the filtrate reduced to dryness under vacuum to give 6-chloro-N-(4-methoxyphenyl)nicotinamide. NMR: δH [2H6]-DMSO 10.37,(1H, b), 8.94,(1H, d), 8.34,(1H, dd), 7.70,(1H, d), 7.66,(2H, m), 6.95,(2H, m), 3.75,(3H, s).
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 6-chloronicotinoyl chloride and p-anisidine and was obtained as a white solid as described in Example 1. 1H NMR (CDCl3): 8.85 (d, J=2.1, 1H), 8.19-8.15 (m, 1H), 7.65 (s, 1H), 7.54-7.46 (m, 3H), 6.96-6.91 (m, 2H), 3.83 (s, 3H).
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Synthesis routes and methods III

Procedure details

6-Chloro-N-(4-methoxy-phenyl)-nicotinamide was prepared from 4-methoxyaniline and 6-chloronicotinoyl chloride following a procedure similar to the one described in the synthesis of 6-chloro-N-(4-iodo-3-methyl-phenyl)-nicotinamide, above. The product was isolated after precipitation out of small volume of CH2Cl2 with hexanes. HRMS m/z calcd for C13H11N2OCl [M+H]+: 263.0582. Found: 263.0582.
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